Willardiine was first isolated from the seeds of Acacia willardiana in 1959 by Rolf Gmelin. It is structurally characterized as (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione, and its derivatives, including iodo-willardiine, are synthesized for various biological studies. The classification of willardiine and its analogues falls under nucleobase amino acids due to the presence of the uracil component in their structure .
The synthesis of iodo-willardiine typically follows a multi-step process that begins with the precursor willardiine. The synthetic pathway often involves:
The synthesis can also be achieved through methods similar to those used for other willardiine derivatives, focusing on modifications at specific positions on the uracil ring to enhance receptor selectivity .
Iodo-willardiine retains the core structure of willardiine but incorporates an iodine atom at a specific position on the uracil ring. This modification significantly affects its pharmacological properties:
Iodo-willardiine participates in several chemical reactions primarily involving interactions with glutamate receptors:
The mechanism of action for iodo-willardiine involves:
Iodo-willardiine exhibits several notable physical and chemical properties:
The applications of iodo-willardiine are primarily found within biomedical research:
Iodo-willardiine, systematically named (2S)-2-Amino-3-(5-iodo-2,4-dioxopyrimidin-1(2H)-yl)propanoic acid (C₇H₈IN₃O₄; MW 325.06 g/mol), exists as two enantiomers due to its chiral α-carbon [3] [9]. Only the (S)-isomer exhibits significant biological activity, acting as a selective kainate receptor agonist. The (R)-isomer is pharmacologically inert due to steric incompatibility with the glutamate-binding site of ionotropic receptors [6] [9].
X-ray diffraction studies reveal that the 5-iodo substitution on the uracil ring imposes distinct steric constraints, forcing the ring into a planar conformation and altering the dihedral angle between the uracil and alanine moieties compared to unsubstituted willardiine [3]. NMR spectroscopy (¹H and ¹³C) confirms these structural features:
Table 1: Key Spectroscopic Signatures of Iodo-Willardiine
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 7.89 (s, 1H) | Uracil H-6 proton |
| δ 4.45 (dd, 1H) | α-Carbon proton | |
| ¹³C NMR | δ 85.2 | C-5 (iodo-substituted carbon) |
| δ 172.5 | Carboxylic acid carbon |
Iodo-willardiine is a zwitterionic compound with calculated physicochemical properties:
The 5-iodo group enhances stability compared to smaller halogenated derivatives (e.g., fluoro-willardiine) by reducing electrophilicity at C-6 of the uracil ring. It remains stable at pH 7.4 for >24 hours but degrades in acidic conditions (pH <3) via cleavage of the uracil-alanine bond [7] [10].
Halogen substitutions at the uracil 5-position drastically alter receptor affinity and selectivity:
Table 2: Pharmacological Profiles of 5-Substituted Willardiines
| Compound | EC₅₀ (μM) for Kainate Receptors | EC₅₀ (μM) for AMPA Receptors | Selectivity Ratio (AMPA:KA) |
|---|---|---|---|
| (S)-5-Fluorowillardiine | 1.47 ± 0.39 | 19 | 12.9 |
| (S)-5-Bromowillardiine | 8.82 ± 1.29 | 32 | 3.6 |
| (S)-5-Iodowillardiine | 19.2 ± 1.92 | >1,000 | >52 |
| Unsubstituted willardiine | 44.8 ± 15.0 | 240 | 5.4 |
Data compiled from electrophysiological studies on recombinant receptors [7] [10].
The 5-iodo group exerts dual effects:
Table 3: Electronic and Steric Parameters of 5-Substituents
| Substituent | Hammett Constant (σₚ) | Van der Waals Radius (pm) | Dominant Receptor Selectivity |
|---|---|---|---|
| F | +0.78 | 147 | AMPA |
| Br | +0.86 | 185 | Mixed AMPA/Kainate |
| I | +0.18 | 198 | GluK1 Kainate |
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: